6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-methyl-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-10-6-3-2-5(9)4-7(6)12-8(10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYAXAQPZPGOMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901277893 | |
| Record name | 6-Chloro-3-methyl-2(3H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63754-98-3 | |
| Record name | 6-Chloro-3-methyl-2(3H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63754-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-3-methyl-2(3H)-benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901277893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Derivatization Strategies of 6 Chloro 3 Methylbenzo D Thiazol 2 3h One
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. wikipedia.org The regiochemical outcome of such reactions on 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one is governed by the directing effects of the substituents already present on the benzene ring: the chlorine atom and the fused N-methylthiazolone ring system.
The reactivity and orientation of EAS reactions are influenced by both inductive and resonance effects of the substituents. libretexts.org
Chloro Group (at C6): Halogens are known to be deactivating groups due to their strong electron-withdrawing inductive effect, which makes the aromatic ring less nucleophilic and slows the rate of substitution compared to benzene. libretexts.org However, they are considered ortho, para-directors because the lone pairs on the halogen can donate electron density through resonance, which helps to stabilize the carbocation intermediate (the sigma complex) when the electrophile attacks at the positions ortho or para to the halogen. libretexts.orgorganicchemistrytutor.com
| Substituent | Position | Reactivity Effect | Directing Effect | Predicted Substitution Sites |
|---|---|---|---|---|
| -Cl | C6 | Deactivating | Ortho, Para | C5, C7 |
| Fused Thiazolone Ring | C4a, C7a | Deactivating | Meta | C4, C6 |
Nucleophilic Reactivity at the Carbonyl Group and Thiazole (B1198619) Ring Positions
The primary sites for nucleophilic attack on this compound are the carbonyl carbon (C2) and other positions on the thiazole ring that could lead to ring-opening. The carbonyl group at the C2 position is part of a cyclic thiocarbamate structure, which is analogous to an amide. This configuration makes the carbonyl carbon significantly less electrophilic than the carbonyl carbon in ketones or aldehydes. The lone pair of electrons on the adjacent nitrogen atom is delocalized into the carbonyl group, reducing its partial positive charge and thus its reactivity toward most nucleophiles. youtube.com Consequently, reactions such as additions of Grignard reagents or mild reducing agents are generally not facile at this position under standard conditions.
However, the thiazole ring system can undergo nucleophile-induced ring contraction or cleavage under specific conditions, often involving the cleavage of the S-C bond. beilstein-journals.orgnih.gov While specific studies on this compound are not prevalent, related benzothiazole (B30560) systems can be opened by strong nucleophiles or under harsh hydrolytic (acidic or basic) conditions. Such reactions would likely proceed via attack at the C2 position, leading to the cleavage of the N1-C2 or S-C2 bonds.
Modifications at the N3 Methyl Group and its Functionalization
The N3 position of this compound is substituted with a methyl group. Functionalization of this molecule via this position would primarily involve either cleavage of the N-CH₃ bond (N-demethylation) or reactions involving the methyl group's C-H bonds.
Direct functionalization of the methyl group's C-H bonds is chemically challenging and not a common synthetic strategy for this class of compounds. A more plausible, though still difficult, approach is the N-demethylation to yield the corresponding N-H derivative, 6-chlorobenzo[d]thiazol-2(3H)-one. General methods for the N-demethylation of tertiary N-methylamines exist, but their application to a heterocyclic amide-like system requires careful consideration to avoid cleavage of the heterocyclic ring itself. organic-chemistry.org Successful demethylation would provide a reactive N-H site that could be subsequently alkylated or acylated, allowing for the introduction of diverse functional groups at the N3 position. However, specific, optimized protocols for the N-demethylation of this particular substrate are not widely reported in the literature, indicating this remains an area for further synthetic exploration.
Formation of Hybrid and Fused Heterocyclic Systems
A powerful strategy for derivatizing the this compound scaffold is to use it as a precursor for the synthesis of more complex hybrid and fused heterocyclic systems. These syntheses often require a key intermediate, 2-hydrazino-6-chlorobenzothiazole . researchgate.netnih.gov The conversion of the C2-carbonyl group of the parent molecule into a hydrazine (B178648) moiety is a crucial strategic step. This transformation can be accomplished via a two-step process:
Chlorination: The benzothiazol-2-one is first converted to the more reactive 2-chloro-6-chlorobenzothiazole derivative. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). google.comgoogle.com
Hydrazinolysis: The resulting 2-chloro derivative undergoes nucleophilic aromatic substitution with hydrazine hydrate (N₂H₄·H₂O), where the hydrazine displaces the chloride ion at the C2 position to yield 2-hydrazino-6-chlorobenzothiazole. arabjchem.orgsaspublishers.comjyoungpharm.org
Once this key hydrazino intermediate is formed, it serves as a versatile building block for constructing various five-membered heterocyclic rings.
The synthesis of benzothiazolyl-pyrazoles from the 2-hydrazino intermediate is a well-established method. The reaction involves the condensation of the hydrazine moiety with a 1,3-dicarbonyl compound. The specific reagents and conditions determine the substitution pattern on the resulting pyrazole ring. nih.gov
| 1,3-Dicarbonyl Reagent | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Pentane-2,4-dione (Acetylacetone) | Reflux in ethanol (B145695) | 6-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzo[d]thiazole | nih.gov |
| Ethyl acetoacetate | Reflux | 1-(6-Chlorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5(4H)-one | nih.gov |
The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
The construction of a 1,3,4-thiadiazole ring linked to the benzothiazole core can also be achieved starting from the 2-hydrazino intermediate. A common synthetic pathway involves converting the hydrazine into a thiosemicarbazide, which is then cyclized. For instance, reaction of 2-hydrazino-6-chlorobenzothiazole with an isothiocyanate would yield a thiosemicarbazide derivative. This intermediate can then undergo oxidative cyclization or condensation with a one-carbon synthon (like formic acid or carbon disulfide) to furnish the 1,3,4-thiadiazole ring system.
The versatile 2-hydrazino-6-chlorobenzothiazole intermediate is also central to the synthesis of benzothiazolyl-triazoles. Different synthetic routes can lead to either fused or appended triazole systems.
Fused Triazoles: A common method for forming a fused researchgate.netarabjchem.orgresearchgate.nettriazolo[3,4-b]benzothiazole system is the reaction of 2-hydrazinobenzothiazole with a one-carbon source. For example, refluxing the hydrazine with formic acid or formamide leads to cyclization and the formation of the tricyclic fused system. chemicalpapers.com
Appended Triazoles: To form a structure where a triazole ring is appended to the benzothiazole core, the hydrazine group can be converted into an azide. Reaction of 2-hydrazino-6-chlorobenzothiazole with nitrous acid (generated in situ from sodium nitrite and HCl) would yield the corresponding 2-azido-6-chlorobenzothiazole. This azide can then participate in 1,3-dipolar cycloaddition reactions with various alkynes to construct 1,2,3-triazole rings.
| Reagent(s) | Reaction Conditions | Product Type | Reference |
|---|---|---|---|
| Formic Acid | Reflux | Fused 7-chloro- researchgate.netarabjchem.orgresearchgate.nettriazolo[3,4-b]benzo[d]thiazole | chemicalpapers.com |
| 1. NaNO₂, HCl 2. Substituted Alkyne | Step 1: Low temp. Step 2: Cycloaddition (e.g., Click chemistry) | Appended 6-Chloro-2-(1,2,3-triazol-yl)benzo[d]thiazole | nih.gov |
Thiazolidin-4-one Conjugates
The synthesis of thiazolidin-4-one derivatives attached to the 6-chloro-benzothiazole scaffold is a well-established route for creating compounds of significant chemical interest. This process typically involves a multi-step synthesis that begins with the precursor 2-amino-6-chlorobenzothiazole.
The general synthetic pathway proceeds through the formation of a Schiff base (imine). First, the 2-amino-6-chlorobenzothiazole is condensed with a variety of substituted aromatic aldehydes. This reaction forms an N-(substituted benzylidene)-6-chlorobenzo[d]thiazol-2-amine intermediate. The subsequent and key step is the cyclocondensation of this Schiff base with a thiol-containing carboxylic acid, most commonly thioglycolic acid. This reaction, often carried out in a solvent like dimethylformamide (DMF) with a catalyst such as anhydrous zinc chloride (ZnCl₂), results in the closure of the five-membered thiazolidin-4-one ring. asianpubs.org This yields the final product, a 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(substituted aryl)thiazolidin-4-one. asianpubs.org The '3-methyl' component of the title compound can be introduced via N-alkylation in a subsequent step or by using an N-methylated precursor.
The versatility of this method allows for the introduction of a wide array of substituents on the phenyl ring at the 2-position of the thiazolidin-4-one core, depending on the aldehyde chosen for the initial condensation step.
Table 1: Examples of Synthesized 3-(6-chlorobenzo[d]thiazol-2-yl)-2-arylthiazolidin-4-one Derivatives
| Aldehyde Reactant | Resulting Substituent (Aryl Group) at C2 | Reference |
|---|---|---|
| Benzaldehyde | Phenyl | asianpubs.org |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | asianpubs.org |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | asianpubs.org |
| 4-Nitrobenzaldehyde | 4-Nitrophenyl | asianpubs.org |
| Furan-2-carbaldehyde | Furan-2-yl | mdpi.com |
| 4-(Dimethylamino)benzaldehyde | 4-(Dimethylamino)phenyl | asianpubs.org |
Schiff Base Derivatives
Schiff bases, characterized by their azomethine (-C=N-) functional group, are fundamental derivatives of the 6-chlorobenzothiazole core. These compounds are typically synthesized via the condensation of 2-amino-6-chlorobenzothiazole with various aldehydes or ketones. cibtech.orgresearchgate.net The reaction is generally carried out by refluxing the reactants in an alcoholic solvent, such as ethanol, often with a few drops of a catalyst like glacial acetic acid or piperidine to facilitate the dehydration process.
The resulting solid product can be isolated by filtration and purified through recrystallization. This synthetic route is highly versatile, allowing for the creation of a large library of derivatives by simply varying the carbonyl-containing reactant. For instance, reacting 2-amino-6-chlorobenzothiazole with o-vanillin yields an o-vanilidine-2-amino-6-chlorobenzothiazole Schiff base. Similarly, salicylaldehyde and its substituted variants are common reaction partners. researchgate.net
While these derivatives are formed from the 2-amino precursor, they are intrinsically linked to the this compound scaffold, representing a key class of related chemical structures.
Table 2: Synthesis of Schiff Bases from 2-Amino-6-chlorobenzothiazole
| Carbonyl Reactant | Reaction Conditions | Resulting Schiff Base Structure | Reference |
|---|---|---|---|
| o-Vanillin | Ethanol, piperidine, reflux 3h | Imine linkage with vanillin moiety | |
| Salicylaldehyde | Acidic conditions | Imine linkage with salicylaldehyde moiety | researchgate.net |
| 4-(Dimethylamino)benzaldehyde | Methanol, glacial acetic acid, reflux | Imine linkage with 4-(dimethylamino)phenyl moiety | |
| 4-Hydroxy-3-methoxybenzaldehyde | Ethanol, reflux | Imine linkage with vanillin moiety |
Benzothiazolyl-quinolinium Derivatives
The fusion or linkage of benzothiazole and quinoline/quinolinium moieties creates hybrid compounds with unique chemical properties. Several synthetic strategies have been developed to produce these structures.
One prominent method for creating a fused benzothiazolo[3,2-a]quinolinium salt system involves the photochemical cyclization of a precursor molecule. researchgate.net This synthesis starts with a 2-styrylbenzothiazole derivative, such as 2-(2-chloro-5-nitrostyryl)benzothiazole. Upon irradiation with light, this precursor undergoes an intramolecular cyclization, leading to the formation of the rigid, polycyclic quinolinium salt structure. researchgate.net
Alternative strategies focus on linking the two heterocyclic systems. For example, 6-benzothiazol-2-yl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl esters can be synthesized and subsequently reacted with hydrazine to form hydrazide derivatives. These intermediates can then be condensed with various aromatic aldehydes to generate a final structure where the benzothiazole and quinoline rings are linked through a functionalized side chain. hilarispublisher.com Another approach involves creating a urea linkage between a 2-aminobenzothiazole and a 4-aminoquinoline, resulting in benzothiazole-urea-quinoline hybrids. nih.gov
Pyrimido[2,1-b]benzothiazoles and Related Fused Rings
The synthesis of pyrimido[2,1-b]benzothiazoles represents a significant derivatization strategy, leading to a tricyclic fused-ring system. The most common and efficient method for constructing this scaffold is a one-pot, three-component Biginelli-type reaction. nih.gov This reaction typically involves the cyclo-condensation of a 2-aminobenzothiazole derivative, an aldehyde, and an active methylene (B1212753) compound, such as a β-ketoester (e.g., ethyl acetoacetate) or a β-diketone. scirp.orgresearchgate.net
The reaction can be performed under various conditions, including solvent-free heating or using catalysts in different media. scirp.orgaraku.ac.ir For instance, reacting 2-aminobenzothiazole, a substituted benzaldehyde, and ethyl acetoacetate under solvent-free conditions at elevated temperatures yields the corresponding 4H-pyrimido[2,1-b]benzothiazole derivatives in good yields. scirp.org The mechanism proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-aminobenzothiazole and subsequent intramolecular cyclization and dehydration to form the final fused product.
This multicomponent approach is highly valued for its efficiency and atom economy, allowing for significant structural diversity in the final products based on the choice of the three starting components.
Table 3: Examples of One-Pot Synthesis of Pyrimido[2,1-b]benzothiazole Derivatives
| Aldehyde Component | Active Methylene Component | Catalyst/Conditions | Resulting Product | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethyl acetoacetate | Solvent-free, 60°C | 2-Methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate | scirp.org |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Graphene oxide-based acid catalyst, solvent-free | Ethyl 4-(4-chlorophenyl)-2-methyl-4H-benzo researchgate.netthiazolo[3,2-a]pyrimidine-3-carboxylate | araku.ac.ir |
| Benzaldehyde | Dimethyl malonate | Solvent-free, 60°C | 2-Oxo-4-phenyl-2H-pyrimido[2,1-b]benzothiazole | scirp.org |
| Acetaldehyde | β-Ketoester | Trypsin, one-pot | 2,4-Dimethyl-4H-pyrimido[2,1-b]benzothiazole derivative | nih.gov |
| Arylglyoxals | Dimedone | Acetic acid | Fused scirp.orgaraku.ac.irbenzothiazolo[3,2-a]quinazoline derivative | arkat-usa.org |
Rearrangement Reactions and Tautomerism Studies
The structure of this compound is subject to tautomerism, a fundamental concept in heterocyclic chemistry. The benzo[d]thiazol-2(3H)-one ring system can exist in equilibrium between its amide (keto) form and its imidic acid (enol) form, which is named 6-chloro-3-methylbenzo[d]thiazol-2-ol. nih.gov
The equilibrium position is influenced by factors such as the physical state (solid or solution), solvent polarity, and the electronic nature of substituents on the ring. In the solid state and in most common solvents, the amide (keto) tautomer is generally the more stable and predominant form due to the greater stability of the C=O double bond compared to the C=N double bond. Spectroscopic studies are typically used to determine the dominant tautomeric form in different environments.
While major molecular rearrangements of the this compound ring itself are not commonly reported, related heterocyclic systems are known to undergo such transformations. For example, in different heterocyclic families, ring contraction or expansion reactions can be induced under specific conditions. One illustrative, though not directly related, example is the rearrangement of 7-chloro-1,5-dibenzyl-1,5-benzodiazepine-2,4-dione into a 5-chloro-1,3-dibenzyl-benzimidazol-2-one derivative under basic conditions, demonstrating a ring contraction from a seven-membered ring to a five-membered ring. researchgate.net Such studies on related structures provide insight into the potential, albeit unexploited, reactivity pathways that could be explored for the benzothiazolone scaffold under specific synthetic pressures.
Spectroscopic and Structural Elucidation Techniques for 6 Chloro 3 Methylbenzo D Thiazol 2 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and proton frameworks.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. For derivatives of 6-chlorobenzothiazole, ¹H NMR spectra are characterized by signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system and protons of various substituents.
In the case of 6-Chloro-3H-benzo[d]thiazol-2-one, the precursor to the N-methylated target compound, the spectrum shows multiplets for the aromatic protons and a characteristic signal for the N-H proton. mdpi.com For instance, in DMSO-d₆, the aromatic protons appear as multiplets in the range of δ 7.13–7.68 ppm, with the N-H proton showing a singlet at δ 7.18 ppm. mdpi.com
For more complex derivatives, the ¹H NMR spectra reveal additional signals. In a series of hydrazone derivatives of 6-chloro-1,3-benzothiazole, aromatic protons typically appear as a multiplet between δ 6.7 and 8.17 ppm. arabjchem.org Specific proton signals, such as the azomethine proton (-CH=N-), are observed as singlets, for example at δ 8.027 ppm. arabjchem.org The N-H proton of the hydrazone moiety is also identifiable and is D₂O exchangeable. arabjchem.org
Table 1: Selected ¹H NMR Data for 6-Chlorobenzothiazole Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
|---|---|---|
| 6-Chloro-3H-benzo[d] mdpi.comarabjchem.orgasianpubs.orgdithiazolium chloride | DMSO-d₆ | 7.50–7.68 (2H, m, Ar-H), 7.13–7.28 (1H, m, Ar-H), 7.18 (1H, s, N-H) mdpi.com |
| 1-(4-Nitrophenyl)ethanone(6-chloro-1,3-benzothiazol-2-yl) hydrazone | DMSO-d₆ | 8.14–7.16 (m, 7H, Ar-H), 7.13 (s, 1H, NHN–), 0.9 (s, 3H, CH₃) arabjchem.org |
| 1-Phenylethanone(6-chloro-1,3-benzothiazol-2-yl)hydrazone | DMSO-d₆ | 7.86–6.7 (m, 7H, Ar-H), 7.11 (s, 1H, NHN–), 1.15 (s, 3H, CH) arabjchem.org |
| 4-Fluorobenzaldehyde(6-chloro-1,3-benzothiazol-2-yl) hydrazone | DMSO-d₆ | 8.027 (s, 1H, Ar CH=N), 7.962–7.059 (m, 7H, Ar-H), 3.947 (s, 1H, NHN–) arabjchem.org |
¹³C NMR Spectroscopy for Carbon Skeleton Determination
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to determine the carbon framework of a molecule. In the context of benzothiazole derivatives, ¹³C NMR spectra provide signals for each unique carbon atom, including those in the aromatic rings and the thiazole (B1198619) moiety.
For a thiazole-fused xanthone (B1684191) derivative, 5-chloro-6-oxo-6H-xantheno[4,3-d]thiazole-2-carbonitrile, the nitrile group's carbon is observed at a characteristic chemical shift of 112.89 ppm. mdpi.com In more complex structures, such as coumarin-benzothiazole hybrids, the carbonyl carbon (C=O) signal appears around δ 160.0 ppm, and the C=N carbon of the thiazole ring is also in a similar region. nih.govnih.gov The chemical shifts of the aromatic carbons provide insight into the electronic environment and substitution pattern of the rings. nih.govnih.gov For 2-substituted 1,3-benzazoles, the chemical shift of the C2 carbon is a key indicator of the tautomeric form present in solution. mdpi.com
Table 2: Selected ¹³C NMR Data for Related Benzothiazole Derivatives
| Compound | Solvent | Chemical Shifts (δ ppm) |
|---|---|---|
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one | DMSO-d₆ | 20.8 (CH₃), 116.5-152.4 (aromatic C), 160.0 (C=N), 160.4 (C=O) nih.gov |
| 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one | DMSO-d₆ | 116.7-153.8 (aromatic C), 159.9 (C=N), 160.1 (C=O) nih.gov |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For derivatives of 6-chlorobenzothiazole, MS analysis typically shows the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+1]⁺), which confirms the molecular weight.
For example, in the FAB-MS analysis of pyrazole-substituted 6-chlorobenzothiazole derivatives, the [M+1]⁺ peak is readily identified, confirming their respective molecular masses. asianpubs.org The fragmentation patterns, which involve the cleavage of specific bonds within the molecule, can provide valuable structural information. In the analysis of trimethylsilyl (B98337) derivatives of related pyranopyrazoles, a characteristic fragmentation involves an alpha-cleavage reaction. nist.gov
Table 3: Mass Spectrometry Data for 6-Chlorobenzothiazole Derivatives
| Compound | Ionization Method | Observed m/z (ion) |
|---|---|---|
| (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methoxyphenyl)hydrazine | FAB | 517.1 [M+1]⁺ asianpubs.org |
| (E)-1-((1-(6-Chlorobenzo[d]thiazol-2-yl)-3-phenyl-1H-pyrazol-4-yl)methylene)-2-(4-methylphenyl)hydrazine | FAB | 501.1 [M+1]⁺ asianpubs.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectra of 6-chlorobenzothiazole derivatives exhibit characteristic absorption bands.
Key vibrational frequencies include C=N stretching of the benzothiazole ring, typically observed around 1660-1690 cm⁻¹. asianpubs.org The C-Cl stretching vibration is found in the region of 740-780 cm⁻¹. asianpubs.org Other important peaks include N-H stretching (around 3300-3400 cm⁻¹ for hydrazone derivatives), aromatic C-H stretching (above 3000 cm⁻¹), and C-S stretching (around 1130 cm⁻¹). arabjchem.orgasianpubs.org For the parent 6-Chloro-3H-benzothiazol-2-one, the presence of a carbonyl group (C=O) would be expected to show a strong absorption in the range of 1700-1750 cm⁻¹.
Table 4: Key IR Absorption Frequencies for 6-Chlorobenzothiazole Derivatives
| Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| N-H stretch | 3227 - 3417 | asianpubs.org |
| Aromatic C-H stretch | 3013 - 3067 | asianpubs.org |
| Aliphatic C-H stretch | 2917 - 2962 | asianpubs.org |
| C=N stretch (benzothiazole) | 1663 - 1690 | asianpubs.org |
| C=N stretch (Schiff base) | 1482 - 1516 | asianpubs.org |
| C-S stretch | 1120 - 1137 | asianpubs.org |
Single Crystal X-ray Diffraction (XRD) for Absolute Stereochemistry and Crystal Structure
Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and absolute stereochemistry.
For 1-(6-chloro-1,3-benzothiazol-2-yl)hydrazine, a precursor for many derivatives, XRD analysis revealed that the asymmetric unit consists of two crystallographically independent molecules. nih.gov The dihedral angle between the benzothiazole ring system and the hydrazine (B178648) group was found to be 8.71(6)° in one molecule and 7.16(6)° in the other. nih.gov In the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, the chromene and benzothiazole ring systems are nearly planar, with an angle of only 3.01(3)° between their planes. nih.gov Such analyses provide precise information on the molecular conformation and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.govmdpi.com
Table 5: Selected Crystallographic Data for Related Benzothiazole Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
|---|---|---|---|---|
| 1-(6-Chloro-1,3-benzothiazol-2-yl)hydrazine | Orthorhombic | Pca2₁ | Two independent molecules in asymmetric unit; N-H···N hydrogen bonds form sheets. | nih.gov |
| 3-(Benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one | Monoclinic | P2₁/c | Nearly planar molecule; intramolecular S···O contact of 2.792(1) Å. | nih.gov |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
For 6-chloro-3H-benzo[d] mdpi.comarabjchem.orgasianpubs.orgdithiazolium chloride, HRMS was used to confirm the molecular formula C₆H₃NS₂³⁵Cl by comparing the calculated mass (187.9395) with the found mass (187.9398). mdpi.com Similarly, for complex fluorinated benzothiazole derivatives, HRMS has been used to confirm the calculated molecular formulas, providing strong evidence for the proposed structures. rsc.org This level of precision is invaluable for the unambiguous identification of newly synthesized compounds. mdpi.com
Table 6: High-Resolution Mass Spectrometry Data for Related Compounds
| Compound | Molecular Formula | Calculated Mass | Found Mass | Reference |
|---|---|---|---|---|
| 6-Chloro-3H-benzo[d] mdpi.comarabjchem.orgasianpubs.orgdithiazolium cation | C₆H₃NS₂³⁵Cl | 187.9395 | 187.9398 | mdpi.com |
| 6-fluoro-N-((3-(4-fluorophenyl)isoxazol-5-yl)methyl)-N-(6-methoxybenzo[d]thiazol-2-yl)amine | C₂₆H₂₀O₃N₄FS₂ | 519.0937 | 519.0955 [M+1]⁺ | rsc.org |
Chromatographic Techniques for Purity Assessment (e.g., RP-HPLC)
The purity of newly synthesized or commercial batches of 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one and its derivatives is critical for their application in research and development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted analytical technique for the purity assessment of these compounds. This method separates components based on their hydrophobicity, allowing for the quantification of the main compound and the detection of impurities.
The development of a robust RP-HPLC method involves the systematic optimization of several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. For benzothiazole derivatives and other structurally related heterocyclic compounds, C8 and C18 columns are commonly employed due to their hydrophobic nature, which provides effective separation.
While specific validated methods for this compound are not extensively detailed in publicly available literature, the principles of method development can be illustrated by examining established procedures for analogous structures. These examples provide a clear framework for the type of chromatographic conditions that would be suitable for its purity determination.
Illustrative RP-HPLC Methods for Structurally Related Compounds
Research on compounds with similar structural motifs, such as chlorinated and methylated heterocyclic cores, demonstrates the typical parameters for RP-HPLC analysis. For instance, a validated method for 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one, another heterocyclic compound featuring both chloro and methyl substitutions, provides a relevant case study. ijprs.comresearchgate.net The chromatographic separation was achieved using a C8 column with a mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer (ammonium phosphate) at a controlled pH. ijprs.comresearchgate.net
A detailed summary of the chromatographic conditions used for this analogous compound is presented below:
Table 1: Exemplary RP-HPLC Conditions for a Chlorinated, Methylated Heterocyclic Compound
| Parameter | Condition |
|---|---|
| Compound | 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
| Stationary Phase (Column) | Thermo-hypersil C8 (250mm × 4.6mm, 5µm) |
| Mobile Phase | Acetonitrile : 0.01M Ammonium Phosphate Buffer (pH 3.0) (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm |
| Retention Time (tR) | 2.23 min |
Data sourced from references ijprs.comresearchgate.net
Similarly, another pertinent example is the RP-HPLC method developed for the simultaneous estimation of Methyldopa and Hydrochlorothiazide. Hydrochlorothiazide is chemically known as 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, sharing the "6-chloro" substitution pattern on a heterocyclic ring. japer.in The method development for this compound further illustrates the common practices in the field.
The conditions for this method are detailed in the following table:
Table 2: RP-HPLC Parameters for Hydrochlorothiazide Analysis
| Parameter | Condition |
|---|---|
| Compound | Hydrochlorothiazide |
| Stationary Phase (Column) | Hypersil BDS C8 (250 mm x 4.6 mm; 5µ) |
| Mobile Phase | Mixed Phosphate Buffer (pH 5.5) : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 287 nm |
| Retention Time (tR) | 3.56 min |
Data sourced from reference japer.in
For the specific analysis of a closely related benzoxazolone derivative, 2(3H)-Benzoxazolone, 6-chloro-3-(chloromethyl)-, a simple RP-HPLC method has been proposed. sielc.com This method utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid (or formic acid for mass spectrometry compatibility), indicating a straightforward approach to purity assessment for this class of molecules. sielc.com
In practice, the purity of benzothiazole derivatives is often confirmed to be very high using such HPLC methods. For example, studies on newly synthesized benzothiazole analogues have reported purities exceeding 99%. nih.gov The validation of these HPLC methods is conducted according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters such as linearity, accuracy, precision, specificity, and robustness are within acceptable limits. ijprs.comresearchgate.net
Computational and Theoretical Chemistry Studies of 6 Chloro 3 Methylbenzo D Thiazol 2 3h One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. DFT studies for benzothiazole (B30560) derivatives typically involve optimizing the molecular geometry and calculating various electronic properties. However, no specific DFT studies for 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one were found.
Electronic Structure Elucidation
The elucidation of the electronic structure would involve analyzing the distribution of electron density, molecular electrostatic potential, and atomic charges to understand the molecule's reactivity and bonding characteristics. Specific data regarding bond lengths, bond angles, dihedral angles, and charge distribution for this compound are not available in the searched literature.
Molecular Orbital Analysis (HOMO/LUMO)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic transitions and reactivity. The energies of these frontier orbitals and the resulting HOMO-LUMO gap determine the molecule's kinetic stability and electrical properties. No published values for the HOMO, LUMO, or the energy gap for this compound could be located.
Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a method used to predict electronic absorption spectra (UV-Vis). This analysis helps in assigning experimental spectral bands to specific electronic transitions within the molecule. researchgate.net While this method is commonly applied to novel compounds, predicted spectroscopic data for this compound is not available.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insight into conformational changes and interactions with other molecules, such as proteins.
Conformational Analysis and Stability
Conformational analysis through MD simulations would reveal the most stable three-dimensional arrangements of this compound and the energy barriers between different conformers. Such a study has not been published for this specific compound.
Ligand-Protein Interaction Dynamics
MD simulations are instrumental in studying how a ligand like this compound might bind to and interact with a biological target, such as a protein receptor. This involves analyzing the stability of the ligand-protein complex and identifying key binding interactions. No studies detailing these interactions for the specified compound were found.
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.
Binding Affinity Prediction and Ranking
In the absence of direct studies on this compound, the binding affinity of this compound towards various biological targets could be predicted and ranked using molecular docking simulations. This process would involve preparing the three-dimensional structure of the compound and docking it into the active sites of a panel of known protein targets. The docking scores, typically expressed in kcal/mol, would provide an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding affinity. For instance, in studies of other benzothiazole derivatives, compounds are often ranked based on their docking scores to identify the most promising candidates for further investigation.
Table 1: Hypothetical Binding Affinity Predictions for this compound against Various Receptors
| Target Receptor | Predicted Binding Affinity (kcal/mol) |
| Protein Kinase A | - |
| Cyclooxygenase-2 | - |
| Estrogen Receptor Alpha | - |
| HIV-1 Protease | - |
| Note: This table is for illustrative purposes only, as specific data for this compound is not available. |
Identification of Molecular Interaction Modes with Target Receptors
Beyond predicting binding affinity, molecular docking can elucidate the specific molecular interactions between a ligand and its target receptor. These interactions are crucial for understanding the mechanism of action. For this compound, docking studies would aim to identify key interactions such as:
Hydrogen Bonds: The oxygen and nitrogen atoms in the thiazolone ring could act as hydrogen bond acceptors, while the methyl group is not a typical hydrogen bond donor.
Hydrophobic Interactions: The benzene (B151609) ring and the methyl group would likely engage in hydrophobic interactions with nonpolar residues in the receptor's binding pocket.
Pi-Pi Stacking: The aromatic benzothiazole core could participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonds: The chlorine atom at the 6-position could form halogen bonds with electron-donating atoms in the receptor.
Visualizing the docked pose of the compound within the receptor's active site would provide a detailed map of these interactions, guiding further structural modifications to enhance binding.
Pocket-Based Docking Strategies
Pocket-based or site-directed docking is a common strategy where the ligand is docked into a predefined binding site or "pocket" on the receptor. The identification of this pocket is often guided by the location of a known co-crystallized ligand or through computational pocket detection algorithms. For this compound, this approach would be employed to investigate its potential to bind to the active sites of specific enzymes or the orthosteric sites of receptors that have been implicated in various diseases. The success of this strategy relies heavily on the accurate definition of the binding pocket.
In Silico Screening Methodologies
In silico screening involves the use of computational methods to screen large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
Virtual Screening for Ligand Discovery
Virtual screening is a key in silico methodology for identifying novel ligands for a target of interest. If this compound were identified as a hit compound from a primary screen, virtual screening could be employed to discover structurally similar or diverse compounds with potentially improved activity. This could be achieved through two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses the three-dimensional structure of the target receptor to dock a large library of compounds. The compounds are then ranked based on their predicted binding affinity, and the top-ranking molecules are selected for experimental testing.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. A known active ligand, such as a hypothetical active this compound, would be used as a template to search for similar compounds in a database based on 2D or 3D similarity.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This is achieved by correlating the biological activity with various molecular descriptors.
For a series of derivatives of this compound, a QSAR model could be developed to predict their biological activity and guide the design of new, more potent analogs. The development of a robust QSAR model involves the calculation of a wide range of molecular descriptors, which can be categorized as:
Topological Descriptors: These describe the connectivity of atoms in a molecule (e.g., Wiener index, Kier & Hall connectivity indices).
Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, HOMO/LUMO energies). For instance, QSAR studies on other heterocyclic compounds have shown that the energy of the Highest Occupied Molecular Orbital (HOMO) can be correlated with cytotoxic activity.
Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular weight, molar refractivity, van der Waals volume).
Hydrophobic Descriptors: These relate to the hydrophobicity of the molecule (e.g., logP).
Once calculated, these descriptors would be used to build a mathematical model (e.g., using multiple linear regression or machine learning algorithms) that correlates them with the experimentally determined biological activity of the compounds. A statistically significant QSAR model can then be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources.
Table 2: Key Molecular Descriptors Potentially Relevant for QSAR Studies of this compound Derivatives
| Descriptor Type | Example Descriptors | Potential Influence on Activity |
| Topological | Molecular Connectivity Indices | Describes the branching and complexity of the molecule. |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Relates to the molecule's reactivity and interaction with polar environments. |
| Steric | Molar Refractivity, Molecular Volume | Influences how the molecule fits into a receptor binding pocket. |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. |
Structure Activity Relationship Sar and Mechanistic Studies of 6 Chloro 3 Methylbenzo D Thiazol 2 3h One Derivatives Excluding Clinical Outcomes
Impact of Substituent Variation on Molecular Activity Profiles
The biological activity of benzothiazole (B30560) derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system. nih.gov The presence of specific chemical groups can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its ability to interact with biological macromolecules. Literature on benzothiazole derivatives consistently highlights that substitutions at the C-2 and C-6 positions are particularly crucial for determining the pharmacological profile of these compounds. benthamscience.comresearchgate.net
The chloro-substituent at the 6-position of the benzothiazole ring in 6-chloro-3-methylbenzo[d]thiazol-2(3H)-one plays a critical role in modulating its activity. Halogens, being highly electronegative, exert a strong inductive effect, withdrawing electron density from the aromatic ring. nih.gov This alteration of the electronic landscape of the molecule can significantly influence its binding affinity to target proteins.
In a series of dichlorophenyl-containing chlorobenzothiazole derivatives, the presence of multiple chlorine atoms was directly correlated with potent anticancer activity against various cell lines. nih.gov Specifically, a derivative bearing three chlorine atoms demonstrated the highest activity, suggesting that the electronic modifications induced by the halogens are key to its biological function. nih.gov The position of the halogen substituent is also critical. Studies on anticonvulsant benzothiazole derivatives have shown that while fluorinated compounds exhibit significant activity, the corresponding 6-chlorobenzyl derivatives were inactive at the tested concentrations, indicating a subtle but crucial role of the specific halogen and its position in defining the pharmacological outcome.
Table 1: Impact of Halogen Substitution on the Activity of Benzothiazole Derivatives
| Compound/Derivative Class | Halogen Substituent | Observed Effect on Activity/Properties | Reference(s) |
| Dichlorophenyl-containing chlorobenzothiazoles | Multiple Chlorine atoms | Correlated with potent anticancer activity. | nih.gov |
| Anticonvulsant benzothiazole derivatives | 6-chlorobenzyl | Inactive at tested concentrations, while fluorinated analogs were active. | |
| General benzothiazole derivatives | Chloro group | Increases lipophilicity, potentially enhancing membrane permeability. | |
| Sulfur-containing flavonoids | F, Cl, Br, I | Increasing size of the halogen from fluorine to iodine led to enhanced antibacterial activity. |
The methylation at the N3 position of the thiazole (B1198619) ring is another key structural feature of this compound. This methyl group, as seen in the related compound 3-methyl-2-benzothiazolone hydrazone, is integral to the core structure of many studied derivatives. nih.gov While specific studies detailing the precise role of this N3-methylation on molecular recognition for this exact compound are limited, its presence is known to have several important implications in medicinal chemistry.
Firstly, the addition of a methyl group can significantly alter the steric profile of the molecule. This can influence how the compound fits into the binding pocket of a target protein, potentially leading to enhanced selectivity or affinity. Secondly, methylation can impact the compound's physicochemical properties, such as solubility and metabolic stability. N-methylation can protect the nitrogen atom from metabolic degradation, thereby increasing the compound's half-life in biological systems.
In the context of DNA-interacting agents, N3-methylation of purine (B94841) analogs has been shown to have a profound inhibitory effect on DNA polymerization, highlighting the critical role of methyl groups in modulating interactions with biological macromolecules. The methyl group on N3-methyladenine, for instance, is a key determinant of its cytotoxicity. While the biological target of this compound may differ, this example underscores the potential of an N3-methyl group to be a critical factor in molecular recognition and subsequent biological activity.
Exploration of Binding Mechanisms with Biological Targets
Understanding how this compound and its derivatives interact with their biological targets at a molecular level is crucial for elucidating their mechanism of action. Studies in this area have focused on enzyme inhibition and the mapping of protein-ligand interactions.
A significant body of research has identified the benzothiazole scaffold as a promising template for the development of kinase inhibitors. nih.govnih.govnih.gov Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Several studies have demonstrated that benzothiazole derivatives can effectively inhibit various kinases, including tyrosine kinases and ATR kinase. nih.govnih.govmdpi.com
For instance, a series of benzothiazole and chromone (B188151) derivatives were evaluated as inhibitors of ATR kinase, a key regulator of the DNA damage response pathway. nih.govmdpi.com Several of these compounds exhibited potent anticancer activity and were found to inhibit the phosphorylation of Chk1, a downstream target of ATR, confirming their on-target activity. nih.govmdpi.com Molecular docking studies suggested that these benzothiazole derivatives bind to the ATP-binding site of the kinase domain, in a manner similar to known kinase inhibitors. nih.govmdpi.com
Furthermore, extensive structure-based drug design efforts have led to the discovery of benzothiazole-based inhibitors of the Bcr-Abl kinase, including the drug-resistant T315I mutant. acs.org These studies have provided detailed insights into the binding modes of these compounds, highlighting the importance of specific substitutions on the benzothiazole ring for achieving high potency and selectivity. While specific mechanistic studies on this compound's inhibition of LD-Carboxypeptidase are not extensively reported in the reviewed literature, the established activity of benzothiazoles against other enzymes, such as urease and DNA gyrase, suggests a broad potential for this scaffold to interact with and inhibit a variety of enzymatic targets. nih.govnih.gov
Table 2: Enzyme Inhibition by Benzothiazole Derivatives
| Benzothiazole Derivative Class | Target Enzyme(s) | Key Findings | Reference(s) |
| Benzothiazole and chromone derivatives | ATR Kinase | Inhibition of Chk1 phosphorylation, binding to ATP-binding site. | nih.govmdpi.com |
| Benzothiazole-based inhibitors | Bcr-Abl Kinase (including T315I mutant) | Picomolar IC50 values, structure-based design elucidated key interactions. | acs.org |
| Benzothiazole scaffold-based inhibitors | DNA Gyrase | Inhibition of ATP-binding site, resistance mutations identified in gyrB. | nih.gov |
| General benzothiazole derivatives | Tyrosine Kinases | A common mechanism for the anticancer activity of benzothiazoles. | nih.gov |
Site-directed mutagenesis is a powerful technique used to identify the specific amino acid residues within a protein that are critical for ligand binding and activity. neb.commdpi.com By systematically replacing these residues, researchers can map the binding site and understand the key interactions that stabilize the protein-ligand complex. This approach has been applied to understand the mechanism of action of benzothiazole derivatives.
In a study on benzothiazole-based DNA gyrase inhibitors, resistance to the compounds was mapped to specific mutations in the gyrB gene, which encodes the B subunit of the enzyme. nih.gov Sequencing of the gyrB gene in resistant bacterial strains revealed mutations at specific residues within the ATP-binding site, providing direct evidence for the binding location of the inhibitors and the mechanism of resistance. nih.gov This type of analysis is invaluable for understanding how a drug interacts with its target and for designing next-generation inhibitors that can overcome resistance.
Biochemical assays, in conjunction with molecular modeling, are also employed to elucidate binding mechanisms. For example, molecular docking studies of benzothiazole derivatives with the ATR kinase domain have revealed specific hydrogen bonding and hydrophobic interactions that are crucial for their inhibitory activity. nih.govmdpi.com These computational models, when validated by experimental data from biochemical assays, provide a detailed picture of the protein-ligand interaction at the atomic level.
Mechanistic Pathways of Biochemical Modulation
The interaction of this compound derivatives with their biological targets can trigger a cascade of downstream events, leading to the modulation of various biochemical pathways. One of the key mechanisms reported for benzothiazole derivatives is the induction of apoptosis, or programmed cell death, in cancer cells.
Studies have shown that the anticancer effects of some benzothiazoles are mediated through the inhibition of critical signaling pathways, such as the one regulated by ATR kinase. nih.govmdpi.com As mentioned, the inhibition of ATR by benzothiazole derivatives leads to a reduction in the phosphorylation of its downstream effector, Chk1. nih.govmdpi.com The ATR-Chk1 pathway is a central component of the DNA damage response, and its inhibition can lead to the accumulation of DNA damage and ultimately trigger apoptosis in cancer cells.
Another reported mechanism of action for some derivatives is the generation of reactive oxygen species (ROS). Elevated levels of ROS can induce oxidative stress, leading to cellular damage and apoptosis. The ability of certain this compound derivatives to induce ROS provides another potential pathway through which they exert their cytotoxic effects.
Bioisosteric Replacements and Their Effects on Molecular Interactions
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's properties by substituting an atom or group with another that has similar physical or chemical characteristics. cambridgemedchemconsulting.com The goal is to enhance desired biological activities, alter molecular interactions, or improve physicochemical properties while maintaining the core structural integrity responsible for the primary biological function. cambridgemedchemconsulting.comnih.gov In the context of this compound and its derivatives, bioisosteric replacements on the benzothiazole ring system have been explored to understand and optimize their interactions with biological targets.
Research into the structure-activity relationships (SAR) of benzothiazole derivatives consistently highlights the significance of substitutions at the C-6 position of the benzene (B151609) ring for modulating biological activity. benthamscience.com The electronic nature and size of the substituent at this position can profoundly influence the molecule's interaction with target proteins.
For instance, the 6-chloro substituent in the parent compound is an electron-withdrawing group that increases the molecule's lipophilicity. This enhanced lipophilicity can affect membrane permeability. Studies on related benzothiazolylthiazolidin-4-one derivatives have shown that replacing a 6-trifluoromethoxy (-OCF3) group with a 6-chloro (-Cl) substituent led to a 2.5-fold improvement in antibacterial activity against S. aureus, MRSA, and a resistant strain of E. coli. mdpi.com This demonstrates a successful bioisosteric replacement where chlorine provides a more favorable interaction with the bacterial target. mdpi.com
Further modifications at the 6-position have been investigated to probe the electronic and steric requirements for activity. The replacement of the chloro group with other electron-withdrawing groups, such as a nitro group (-NO2), has been shown to be responsible for significant antimicrobial activity in some benzothiazole derivatives. jyoungpharm.org In one study, a derivative containing a nitro group (GG4) showed notable activity against S. aureus, E. coli, and C. tropicalis. jyoungpharm.org Conversely, bioisosteric replacement of a hydrogen atom with a halogen like chlorine or bromine, or with functional groups like methoxy (B1213986) (-OCH3), has been shown to enhance the antibacterial and antifungal profiles of various benzothiazole analogs. jyoungpharm.org
The tables below summarize the effects of bioisosteric replacements at the C-6 position and other parts of the benzothiazole scaffold on molecular properties and non-clinical biological activities.
| Original Substituent | Bioisosteric Replacement | Observed Effect on Molecular Properties/Activity | Reference Compound Class | Source |
|---|---|---|---|---|
| -H | -Cl | Increases lipophilicity. Enhances antibacterial and antifungal activities. jyoungpharm.org | Benzothiazole Derivatives | jyoungpharm.org |
| -OCF3 | -Cl | Improved antibacterial activity against S. aureus, MRSA, and resistant E. coli. mdpi.com | Benzothiazolylthiazolidin-4-ones | mdpi.com |
| -H | -NO2 | Conferred significant activity against S. aureus, E. coli, and C. tropicalis. jyoungpharm.org | 6-methyl-2(3H)-benzo-1,3-thiazolyl Hydrazine (B178648) Analogs | jyoungpharm.org |
| -H | -Br | Enhanced antibacterial and antifungal activities. jyoungpharm.org | 6-methyl-2(3H)-benzo-1,3-thiazolyl Hydrazine Analogs | jyoungpharm.org |
Beyond the C-6 position, modifications to other parts of the benzothiazole scaffold also impact molecular interactions. For example, in a series of benzo[d]thiazol-2(3H)-one derivatives designed as sigma receptor ligands, structural changes to the linker connecting the benzothiazole core to an azepane ring were investigated. nih.gov Varying the linker length from three to six methylene (B1212753) units showed that all resulting derivatives maintained good affinity for sigma receptor subtypes, indicating some tolerance for steric changes in this region of the molecule. nih.gov
| Structural Modification | Position of Modification | Observed Effect on Molecular Interactions | Compound Series | Source |
|---|---|---|---|---|
| Varying linker length (3 to 6 methylene units) | Linker between benzothiazole and azepane ring | Derivatives maintained good affinity towards sigma receptor subtypes. nih.gov | Benzo[d]thiazol-2(3H)-one analogues | nih.gov |
| Introduction of acyl/alkyl groups | C-6 Position | Led to derivatives with low nanomolar affinity for sigma receptors. nih.govnih.gov | 3,6-disubstituted benzo[d]thiazole-2(3H)one's | nih.govnih.gov |
These studies collectively demonstrate that bioisosteric replacements are a powerful tool for probing the SAR of this compound derivatives. The electronic properties and steric bulk of substituents, particularly at the C-6 position, are critical determinants of their molecular interactions and resulting biological activity profiles.
Advanced Chemical Applications and Future Research Directions
Development of Molecular Probes and Chemical Tools
The benzothiazole (B30560) core is a key component in the design of molecular probes and chemical tools for biological research. While specific applications of 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one as a molecular probe are still emerging, the broader class of benzothiazole derivatives has shown considerable promise. These compounds can be functionalized to selectively interact with biological targets, enabling the visualization and study of cellular processes. For instance, benzothiazole derivatives have been developed as fluorescent probes for detecting specific enzymes and ions in living cells. The structural rigidity and favorable photophysical properties of the benzothiazole scaffold make it an excellent platform for creating sensitive and specific probes. Future research could focus on modifying the this compound structure to create novel probes for bioimaging and diagnostic applications.
Integration into Materials Science and Functional Molecule Design (e.g., fluorophores, dyes)
In the realm of materials science, benzothiazole derivatives are recognized for their utility in creating functional molecules like fluorophores and dyes. sioc-journal.cnresearchgate.net The extended π-conjugated system of the benzothiazole ring often imparts desirable photophysical properties, such as strong absorption and emission of light. sioc-journal.cn The dye thioflavin, for example, is a well-known benzothiazole derivative. wikipedia.org The introduction of a chlorine atom at the 6-position and a methyl group at the 3-position of the benzothiazolone core can modulate the electronic properties and, consequently, the color and fluorescence characteristics of the resulting molecules. nih.gov Research in this area could involve synthesizing a series of dyes based on the this compound scaffold and evaluating their performance in applications such as organic light-emitting diodes (OLEDs), solar cells, and as colorants for various materials.
Chemoinformatics and Data Mining for Novel Benzothiazolone Architectures
Chemoinformatics and data mining are powerful tools for accelerating the discovery of new molecules with desired properties. By analyzing large datasets of chemical structures and their associated biological activities or material properties, researchers can identify promising new benzothiazolone architectures. For this compound, chemoinformatic approaches could be employed to predict its potential biological targets or to design derivatives with enhanced activity. Data mining of existing chemical libraries can uncover structure-activity relationships (SAR) within the benzothiazolone class, guiding the synthesis of novel compounds with improved efficacy. researchgate.net These computational techniques can significantly reduce the time and cost associated with experimental screening.
Prospects for Novel Synthetic Methodologies
The development of new and efficient synthetic methods is crucial for expanding the chemical space of benzothiazolone derivatives. While traditional methods for benzothiazole synthesis exist, there is a continuous drive for more sustainable and atom-economical approaches. researchgate.netacs.orgorganic-chemistry.org Recent advances in organic synthesis, such as C-H activation, flow chemistry, and photocatalysis, offer exciting opportunities for the synthesis of this compound and its analogs. nih.gov For example, a directed lithiation followed by an aryne-mediated cyclization has been reported as a novel route to functionalized benzothiazoles. acs.org Exploring these modern synthetic strategies could lead to more efficient and versatile routes to this important class of compounds.
Synergistic Approaches Combining Synthesis and Computational Design
The integration of synthetic chemistry with computational design represents a powerful paradigm for the development of new functional molecules. nih.govchimicatechnoacta.ru For this compound, a synergistic approach would involve using computational tools to design novel derivatives with predicted properties, followed by their targeted synthesis and experimental evaluation. nih.gov Molecular docking studies, for instance, can predict the binding affinity of a compound to a specific protein target, guiding the design of more potent inhibitors. nih.govresearchgate.net This iterative cycle of design, synthesis, and testing can significantly accelerate the discovery of new drug candidates and functional materials.
Exploration of New Reactivity Modes and Chemical Transformations
The benzothiazole ring system exhibits a rich and diverse reactivity, allowing for a wide range of chemical transformations. mdpi.com The presence of both electron-donating and electron-withdrawing groups on the this compound scaffold can lead to unique reactivity patterns. Researchers are actively exploring new ways to functionalize the benzothiazole core, including alkylation, acylation, and various cyclization reactions. mdpi.com Understanding the fundamental reactivity of this compound will open up new avenues for the synthesis of complex molecules with novel properties and applications.
Unraveling Complex Molecular Mechanisms of Action at the Atomic Level
A deep understanding of how a molecule interacts with its biological target at the atomic level is essential for rational drug design. While the precise molecular mechanisms of action for many benzothiazole derivatives are still under investigation, computational methods such as Density Functional Theory (DFT) are providing valuable insights. nih.govscirp.org These studies can elucidate the electronic structure, reactivity, and intermolecular interactions of molecules like this compound. scirp.org By combining computational modeling with experimental techniques like X-ray crystallography and NMR spectroscopy, researchers can build detailed atomic-level models of drug-receptor interactions, paving the way for the design of more selective and potent therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-Chloro-3-methylbenzo[d]thiazol-2(3H)-one, and how can reaction conditions be controlled to improve yield?
- Methodological Answer :
- Route 1 : React substituted phenacyl bromides with sodium acetate in ethanol under reflux (7–8 hours), followed by recrystallization. This method yields derivatives with ~40% efficiency .
- Route 2 : Friedel-Crafts acylation followed by reduction to introduce alkyl/acyl groups at the 6-position, as demonstrated for analogous benzo[d]thiazol-2(3H)-ones .
- Key Controls : Monitor reaction progression via TLC, optimize stoichiometry of sodium acetate (1:10 molar ratio to substrate), and adjust reflux time to minimize side products .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methyl (δ ~3.5 ppm) and chloro-substituted aromatic protons (δ ~7.2–7.8 ppm) using CDCl3 as solvent. Compare with published shifts for rapamycin hybrids containing similar thiazolone cores .
- HR-MS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- IR : Confirm C=O (1640–1680 cm⁻¹) and C-Cl (690–710 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?
- Methodological Answer :
- Key Modifications :
- Linker Length : Introduce dibromoalkanes between the thiazolone core and cycloalkylamine rings to probe receptor binding (e.g., σ-1 receptor affinity) .
- Substituent Effects : Compare 6-chloro vs. 6-fluoro or 6-methyl analogs to assess electronic and steric impacts on activity. Use rat liver membrane assays with 3H-pentazocine for σ-1 receptor binding .
- Data Analysis : Correlate IC50 values with substituent hydrophobicity (logP) and steric parameters (Taft’s Es) .
Q. What computational methods can predict the electronic and thermodynamic properties of this compound?
- Methodological Answer :
- DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Compare with experimental NMR data for validation .
- Thermodynamic Properties : Use Gaussian09 to compute enthalpy (ΔHf), entropy (S°), and Gibbs free energy (ΔG) for stability assessments under varying temperatures .
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
